molecular formula C22H23N3O5S2 B2679019 N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 1321795-53-2

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2679019
CAS No.: 1321795-53-2
M. Wt: 473.56
InChI Key: FOIZUUOQECCXEU-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Electronic Properties

The compound’s structure integrates a 7-methyl-substituted dioxolo[4,5-f]benzothiazole core fused to a 4-(4-methylpiperidin-1-yl)sulfonylbenzamide group. The benzothiazole system, characterized by a sulfur and nitrogen-containing heterocycle, forms a planar aromatic system that facilitates π-π stacking interactions with biological targets. The dioxolo ring (1,3-dioxole) fused at positions 4 and 5 of the benzothiazole introduces electron-donating oxygen atoms, which modulate the electron density of the fused system. Density Functional Theory (DFT) studies on analogous benzothiazole derivatives reveal that substituents at position 2 significantly influence the HOMO-LUMO energy gap (ΔE), with electron-withdrawing groups like sulfonyl reducing reactivity and enhancing stability. For instance, methyl substitution at position 7 in this compound likely increases ΔE, as observed in 2-hydroxybenzothiazole (ΔE = 0.2058 eV), which exhibits superior stability compared to unsubstituted benzothiazole (ΔE = 0.1841 eV).

The sulfonylbenzamide moiety contributes a polar sulfonamide group (-SO₂-NH-) linked to a 4-methylpiperidine ring. Sulfonamides are known for their strong hydrogen-bonding capacity, enabling interactions with enzyme active sites. Computational analyses indicate that the sulfonyl group’s electronegativity enhances the compound’s electrophilicity (ω = 0.1375 eV), promoting interactions with nucleophilic residues in target proteins.

Table 1: Substituent Effects on Benzothiazole Reactivity (DFT Data)

Substituent Position ΔE (eV) Chemical Hardness (η, eV) Electrophilicity (ω, eV)
2-SCH₃ 0.1841 0.153 0.1375
2-OH 0.2058 0.198 0.1123
Unsubstituted 0.1902 0.174 0.1256

Functional Group Synergy

The dioxolo ring’s electron-rich oxygen atoms stabilize the benzothiazole core through hyperconjugation, as evidenced by Natural Bond Orbital (NBO) analysis showing intramolecular charge transfer (ICT) from lone pairs on oxygen to antibonding orbitals of adjacent C-N bonds (stabilization energy ≈26.11 kcal/mol). This delocalization enhances the compound’s resistance to metabolic degradation. Concurrently, the 4-methylpiperidine group introduces steric bulk, potentially improving selectivity for hydrophobic binding pockets.

Properties

IUPAC Name

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-14-7-9-25(10-8-14)32(27,28)16-5-3-15(4-6-16)21(26)23-22-24(2)17-11-18-19(30-13-29-18)12-20(17)31-22/h3-6,11-12,14H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIZUUOQECCXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC5=C(C=C4S3)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzothiazole core fused with a dioxolo ring, which is significant for its biological activity. The molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S with a molecular weight of approximately 334.39 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃S
Molecular Weight334.39 g/mol
SMILESCCC(=O)N=c3sc2cc1OCOc1cc2n3C
InChIInChI=1S/C16H18N2O3S/c1-3-11(15)13-12-14(2)7-4-8-9(17-6-16-8)5-10(7)18-12/h4-5H,3,6H2,1-2H3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes:

Inhibition of Enzymes:
The compound has been shown to inhibit key enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a significant role in DNA repair mechanisms. In enzymatic assays, related compounds have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects against PARP family enzymes .

Interaction with Nucleic Acids:
There is evidence suggesting that the compound can bind to DNA and RNA, potentially interfering with their replication and transcription processes. This interaction may lead to apoptosis in rapidly dividing cancer cells.

Modulation of Receptor Activity:
The compound may also modulate the activity of various cellular receptors, influencing signaling pathways that regulate cell proliferation and survival.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity:
    • In vitro studies have shown that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have been reported to induce apoptosis in breast and lung cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties:
    • Some analogs have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
  • Neuroprotective Effects:
    • Preliminary studies indicate that this compound may offer neuroprotective benefits by modulating oxidative stress pathways and reducing neuroinflammation in models of neurodegenerative diseases.

Case Studies

Several case studies provide insight into the efficacy and safety profile of this compound:

  • A study involving a series of synthesized analogs reported that certain modifications to the benzothiazole core enhanced selectivity towards PARP enzymes while reducing off-target effects. The most promising analog achieved an IC50 value of 150 nM against PARP14 .
  • Another investigation focused on the pharmacokinetics and bioavailability of related compounds showed that structural modifications could significantly enhance solubility and absorption rates in vivo.

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide
This compound shares the [1,3]dioxolo[4,5-f][1,3]benzothiazole core but substitutes the 4-(4-methylpiperidin-1-yl)sulfonyl group with a nitrobenzamide moiety. Key differences include:

  • Functional Groups: The nitro (-NO₂) group is strongly electron-withdrawing, contrasting with the sulfonyl-piperidine group’s mixed electronic effects (electron-withdrawing sulfonyl + electron-donating piperidine).
  • Molecular Weight : The nitro analogue (C₁₆H₁₁N₃O₅S) has a lower molecular weight (~357.34 g/mol) compared to the target compound (C₂₃H₂₃N₃O₅S₂, ~509.62 g/mol) due to the absence of the piperidine substituent .
  • Spectroscopy : The nitro group exhibits strong IR absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), while the sulfonyl group in the target compound likely shows S=O stretches at 1150–1350 cm⁻¹ .

2.1.2 Sulfonyl-Containing Triazole Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones share sulfonyl motifs but differ in core heterocycles (triazole vs. benzothiazole). These triazoles exhibit tautomerism (thione-thiol equilibrium), absent in the rigid benzothiazole system of the target compound.

Table 1: Functional Group Analysis

Compound Core Structure Key Functional Groups IR Peaks (cm⁻¹)
Target Compound Benzothiazole-dioxole Sulfonyl, Benzamide, Piperidine C=O: 1660–1682; S=O: 1150–1350
N-([1,3]Dioxolo[...]-4-nitrobenzamide Benzothiazole-dioxole Nitro, Benzamide NO₂: 1520, 1350; C=O: 1680
Triazole Derivatives 1,2,4-Triazole Sulfonyl, Thione C=S: 1247–1255; S=O: 1150–1350

Q & A

Q. What are the key synthetic strategies for constructing the [1,3]dioxolo[4,5-f][1,3]benzothiazole core in this compound?

The synthesis typically involves sequential heterocycle formation. First, the benzothiazole core is generated via cyclization of a thioamide intermediate. The dioxolane ring is then introduced through electrophilic substitution or oxidative coupling under controlled conditions (e.g., using NaIO₄ or H₂O₂). Solvent choice (e.g., DMF or THF) and temperature (40–80°C) are critical to avoid side reactions .

Q. How is the sulfonamide group introduced into the benzamide moiety?

The sulfonamide group is typically added via nucleophilic substitution. A 4-sulfonyl chloride benzamide intermediate reacts with 4-methylpiperidine in the presence of a base (e.g., triethylamine or NaH) in anhydrous dichloromethane. Reaction progress is monitored by TLC, and purification involves column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Assigns proton environments (e.g., dioxolane protons at δ 5.8–6.2 ppm) and confirms regiochemistry .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities .
  • X-ray crystallography : Resolves conformational ambiguities using SHELX software for refinement .

Q. How is initial biological activity assessed for this compound?

Preliminary screening involves enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability tests (e.g., IC₅₀ determination in cancer lines). Dose-response curves and statistical validation (p < 0.05) are standard .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst choice) .

Q. How are data contradictions resolved between crystallographic and spectroscopic results?

Discrepancies (e.g., rotational isomerism in the piperidine group) are addressed by:

  • Cross-validating NMR (solution state) with X-ray (solid state).
  • Performing variable-temperature NMR to detect dynamic processes.
  • Using SHELXL’s TWIN and BASF commands to refine disordered crystal structures .

Q. What strategies improve yield in sulfonamide coupling reactions?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst screening : DMAP or pyridine accelerates coupling.
  • Reaction monitoring : Real-time HPLC tracks intermediate consumption .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR workflows include:

  • Substituent variation : Modifying the methylpiperidine or dioxolane groups.
  • Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions.
  • In vitro validation : Testing analogs against mutant enzyme isoforms to assess selectivity .

Q. What challenges arise in crystallographic refinement of this compound’s derivatives?

Challenges include:

  • Disorder in the dioxolane ring : Addressed via SHELXL’s PART and SUMP commands.
  • Twinned crystals : Managed with HKLF 5 data format and twin law refinement .

Q. How to mitigate degradation of labile intermediates during synthesis?

Stabilization methods include:

  • Low-temperature reactions : Conducting steps at –20°C to –78°C.
  • Inert atmosphere : Using Schlenk lines for oxygen-sensitive intermediates.
  • Protecting groups : Temporarily shielding reactive sites (e.g., Boc for amines) .

Q. How is enantiomeric purity ensured for chiral derivatives?

Chiral resolution employs:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak AD-H).
  • Circular dichroism (CD) : Validates absolute configuration.
  • SFC (supercritical fluid chromatography) : Scalable for preparative purification .

Q. What in vitro models assess metabolic stability of this compound?

Stability studies use:

  • Liver microsomes : Incubated with NADPH to measure half-life (t₁/₂).
  • CYP450 inhibition assays : Identifies metabolic liabilities via fluorogenic substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.